![molecular formula C16H22O4 B5520068 diethyl 2-methyl-3-(4-methylphenyl)succinate](/img/structure/B5520068.png)
diethyl 2-methyl-3-(4-methylphenyl)succinate
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Description
Synthesis Analysis
- Diethyl 2-methyl-3-(4-methylphenyl)succinate and similar compounds have been synthesized through various methods. For instance, the synthesis of diethyl 2-(3-methoxypropyl) succinate was achieved by condensing diethyl maleate with 1-methoxy-3-nitropropane, resulting in a 90% yield (Hua Wen-hao, 2009).
Molecular Structure Analysis
- The molecular structures of similar succinate derivatives have been determined by X-ray diffraction. For example, certain crystal structures show monoclinic formations, indicating complex molecular arrangements (M. Cotrait et al., 1994).
Chemical Reactions and Properties
- Succinate derivatives participate in various chemical reactions. For instance, the reaction of diethyl succinate with alkylating agents and carbonyl compounds results in α,β-dialkylsubstituted diethyl succinate and paraconic esters respectively (M. Pohmakotr et al., 1982).
Physical Properties Analysis
- Studies on the synthesis, structure, and properties of diethyl (phenylamino) methyl phosphonate derivatives reveal insights into the physical properties of these compounds. For instance, diethyl (phenylamino) methyl phosphonate derivatives were synthesized with high yields and characterized using various spectroscopic methods, indicating their diverse physical properties (O. Moumeni et al., 2020).
Chemical Properties Analysis
- The chemical properties of diethyl succinate and its derivatives are diverse. For example, diethyl succinate's reactivity in synthesis processes and its behavior as a component in catalysts for propylene polymerization demonstrate its varied chemical properties (I. Nechepurenko et al., 2021).
Safety and Hazards
properties
IUPAC Name |
diethyl 2-methyl-3-(4-methylphenyl)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-5-19-15(17)12(4)14(16(18)20-6-2)13-9-7-11(3)8-10-13/h7-10,12,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGJTMPZPQPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C1=CC=C(C=C1)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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